molecular formula C8H9NO3S2 B12845128 1-Methoxy-2-(4-nitrobenzyl)disulfane

1-Methoxy-2-(4-nitrobenzyl)disulfane

Cat. No.: B12845128
M. Wt: 231.3 g/mol
InChI Key: BUBVBGNGEIDILV-UHFFFAOYSA-N
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Description

1-Methoxy-2-(4-nitrobenzyl)disulfane is an organosulfur compound featuring a disulfide bond (–S–S–) connecting a methoxy-substituted benzyl group and a 4-nitrobenzyl moiety. The methoxy group (–OCH₃) is electron-donating, while the 4-nitrobenzyl group (–CH₂C₆H₄NO₂) is strongly electron-withdrawing, creating a polarized disulfide system.

Properties

Molecular Formula

C8H9NO3S2

Molecular Weight

231.3 g/mol

IUPAC Name

1-[(methoxydisulfanyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C8H9NO3S2/c1-12-14-13-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3

InChI Key

BUBVBGNGEIDILV-UHFFFAOYSA-N

Canonical SMILES

COSSCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(4-nitrobenzyl)disulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 1-Methoxy-2-(4-nitrobenzyl)disulfane exhibits significant antimicrobial activity. For instance:

  • Antifungal Activity : The compound has shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values suggest potent antifungal properties, making it a candidate for further development as an antifungal agent .

Cytotoxicity and Anticancer Potential

Research has demonstrated that 1-Methoxy-2-(4-nitrobenzyl)disulfane possesses cytotoxic effects against several cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the modulation of redox states and interference with cellular signaling pathways.
  • Case Studies :
    • A study reported that this disulfide compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Therapeutic Applications

The potential therapeutic applications of 1-Methoxy-2-(4-nitrobenzyl)disulfane are vast:

Cancer Therapy

Due to its cytotoxic effects, this compound is being investigated as a potential anticancer agent. Its ability to induce apoptosis in tumor cells positions it as a promising candidate for drug development targeting various cancers.

Antimicrobial Treatments

Given its antifungal properties, there is potential for developing formulations that utilize 1-Methoxy-2-(4-nitrobenzyl)disulfane for treating fungal infections, particularly those resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(4-nitrobenzyl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The disulfane linkage can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The nitrobenzyl group can participate in electron transfer reactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1,2-Bis(2-methylallyl)disulfane
  • Structure : Contains two 2-methylallyl groups attached to a disulfide bond.
  • Properties : Demonstrates antitumor activity in vitro, attributed to the disulfide bond’s redox lability and the allyl groups’ hydrophobicity .
  • Contrast : Unlike 1-Methoxy-2-(4-nitrobenzyl)disulfane, this compound lacks aromatic substituents, which may reduce its stability under oxidative conditions.
(4-Methoxybenzyl)(2-Nitrophenyl)sulfanes (e.g., compounds 1b–1d)
  • Structure : Single sulfur atom (–S–) bonded to a 4-methoxybenzyl and a nitro-substituted aryl group.
  • Synthesis : Prepared via nucleophilic aromatic substitution using (4-methoxyphenyl)methanethiol and nitro-substituted aryl halides .
  • Contrast : The absence of a disulfide bond in these sulfanes reduces their redox reactivity compared to 1-Methoxy-2-(4-nitrobenzyl)disulfane.
Aliphatic Disulfides (e.g., Dipropyl disulfide)
  • Structure : Linear aliphatic chains (–CH₂CH₂CH₂–) attached to a disulfide bond.
  • Properties : High volatility, commonly found in Allium species (e.g., onions), with applications in flavor chemistry .
  • Contrast : The aromatic nitro and methoxy groups in 1-Methoxy-2-(4-nitrobenzyl)disulfane likely increase its melting point and reduce volatility compared to aliphatic analogs.

Physicochemical Properties

Table 1: Comparative Data for Selected Disulfides and Sulfanes
Compound Molecular Formula Substituents Melting Point (°C) Key Properties
1-Methoxy-2-(4-nitrobenzyl)disulfane* C₁₄H₁₃NO₃S₂ Methoxy, 4-nitrobenzyl Not reported Hypothesized redox activity
1,2-Bis(2-methylallyl)disulfane C₈H₁₂S₂ 2-Methylallyl Not reported Antitumor activity
(4-Methoxybenzyl)(2-Nitrophenyl)sulfane (1b) C₁₄H₁₃NO₃S Methoxy, 2-nitroaryl 63–64 Crystalline, stable
Dipropyl disulfide C₆H₁₄S₂ Propyl –84 (bp) Volatile, flavor compound

*Data inferred from structural analogs.

Biological Activity

1-Methoxy-2-(4-nitrobenzyl)disulfane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Methoxy-2-(4-nitrobenzyl)disulfane is characterized by its disulfide bond and nitrobenzyl moiety, which may influence its biological interactions. The presence of the methoxy group can enhance lipophilicity, potentially affecting membrane permeability and bioavailability.

Mechanisms of Biological Activity

The biological activity of 1-Methoxy-2-(4-nitrobenzyl)disulfane can be attributed to several mechanisms:

  • Antioxidant Activity : Disulfides are known to participate in redox reactions, which can lead to the scavenging of free radicals. This property is crucial in mitigating oxidative stress in biological systems.
  • Protein Interaction : The compound may interact with various proteins, influencing their function through disulfide bond formation or reduction. This can be particularly relevant in the context of enzyme inhibition or activation.
  • Cell Signaling Modulation : By modifying protein thiols, 1-Methoxy-2-(4-nitrobenzyl)disulfane could play a role in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibited significant radical scavenging ability
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited specific protein disulfide isomerases
Neuroprotective EffectsReduced neuronal cell death in oxidative stress models

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of various disulfides, including 1-Methoxy-2-(4-nitrobenzyl)disulfane. Results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in oxidative stress-related diseases.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research involving human cancer cell lines demonstrated that treatment with 1-Methoxy-2-(4-nitrobenzyl)disulfane resulted in increased rates of apoptosis. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 3: Neuroprotective Role

In a model of neurodegeneration, the compound showed promise in protecting neurons from oxidative damage induced by glutamate toxicity. This protective effect was associated with modulation of intracellular calcium levels and reduction of mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-2-(4-nitrobenzyl)disulfane, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via radical pathways or photocatalytic methods. For example, a radical-mediated approach using N-anomeric amide catalysts enables efficient disulfide bond formation, achieving yields up to 78% under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) . Photocatalytic synthesis using sulfur and methoxybenzyl derivatives under UV/visible light irradiation has also proven effective, with disulfane stability confirmed after prolonged irradiation (44 hours, 93% yield) . Key factors for yield optimization include precise control of reaction time, catalyst loading, and purification via column chromatography.

Q. How can researchers characterize the structural integrity and purity of 1-Methoxy-2-(4-nitrobenzyl)disulfane using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, with characteristic peaks for methoxy (-OCH₃) and nitrobenzyl groups (e.g., δ 8.20 ppm for aromatic protons) . Mass spectrometry (MS) via ESI+ provides molecular ion validation (e.g., [M⁺] at 336.12 m/z for related disulfanes) . For advanced conformational analysis, microwave spectroscopy and electron diffraction can resolve sulfur-sulfur bond lengths (≈2.056 Å) and dihedral angles (≈90.34°) .

Advanced Research Questions

Q. What mechanisms underlie the formation of disulfane bonds in 1-Methoxy-2-(4-nitrobenzyl)disulfane, and how do reaction conditions influence the dominance of radical versus ionic pathways?

  • Methodological Answer : Radical pathways involve homolytic cleavage of sulfur precursors, stabilized by catalysts like N-anomeric amides, leading to S-S bond formation via thiyl radical intermediates . In contrast, photocatalytic methods generate polysulfane intermediates (e.g., trisulfides, tetrasulfides) that gradually convert to disulfanes under light-induced radical recombination . Dominance of a pathway depends on reaction conditions: radical methods favor low temperatures and inert atmospheres, while photocatalytic routes require specific wavelengths and sulfur stoichiometry.

Q. How does the stability of 1-Methoxy-2-(4-nitrobenzyl)disulfane vary under different environmental conditions, and what analytical methods are suitable for monitoring its degradation?

  • Methodological Answer : Stability studies under UV light show disulfanes are more stable than polysulfanes, with degradation primarily via S-S bond cleavage . High-performance liquid chromatography (HPLC) and time-dependent NMR can track degradation products. Thermal stability can be assessed via thermogravimetric analysis (TGA), while photolytic degradation requires controlled irradiation setups coupled with MS for fragment identification.

Q. What computational or crystallographic approaches are recommended for resolving discrepancies in the molecular conformation of disulfane derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations validate experimental data (e.g., dihedral angles, bond lengths) and predict conformational stability . Single-crystal X-ray diffraction (SC-XRD) resolves solid-state structures, though disulfanes' sensitivity to radiation-induced degradation necessitates low-temperature data collection. Comparative Raman spectroscopy can identify discrepancies between gaseous and solid-state conformations .

Q. When encountering conflicting data on reactivity or stereochemical outcomes, what strategies should researchers employ to validate experimental reproducibility?

  • Methodological Answer : Reproducibility checks should include:

  • Repeating experiments under identical conditions (catalyst, solvent, temperature).
  • Cross-validating results using multiple analytical techniques (e.g., NMR, MS, HPLC).
  • Systematic variation of parameters (e.g., light intensity in photocatalytic synthesis) to isolate influencing factors .
  • Collaborative verification through independent labs to rule out instrumental or procedural biases.

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